molecular formula C21H18N2O3 B3481106 3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole

3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole

Cat. No. B3481106
M. Wt: 346.4 g/mol
InChI Key: YVTMHPZZWNMSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which have been extensively studied for their biological activities.

Mechanism of Action

The exact mechanism of action of 3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it has been reported to exhibit anti-cancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been reported to exhibit various biochemical and physiological effects. In cancer cells, it has been reported to induce apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), have been reported to play a crucial role in the pathogenesis of various inflammatory diseases. 3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been reported to inhibit the production of IL-6 and TNF-α, thereby exhibiting anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole in lab experiments include its excellent anti-cancer and anti-inflammatory activities, its potential use in the fabrication of OLEDs and organic solar cells, and its relatively simple synthesis method. However, the limitations of using this compound in lab experiments include its low solubility in water, which may limit its use in biological assays, and its potential toxicity, which may require careful handling.

Future Directions

There are several future directions for the research on 3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole. One direction is to investigate its potential use as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential use as a hole-transporting material in organic solar cells. Additionally, further studies are needed to understand the exact mechanism of action of this compound and to optimize its synthesis method for better yield and purity.

Scientific Research Applications

3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been reported to exhibit promising anti-cancer activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent. In materials science, 3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been investigated for its use in the fabrication of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties. In organic electronics, this compound has been studied for its potential use as a hole-transporting material in organic solar cells.

properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-24-19-9-5-4-8-17(19)13-20-22-21(26-23-20)14-25-18-11-10-15-6-2-3-7-16(15)12-18/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTMHPZZWNMSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methoxyphenyl)methyl]-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole
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3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole
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3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole
Reactant of Route 4
3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole
Reactant of Route 5
3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole
Reactant of Route 6
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3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole

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